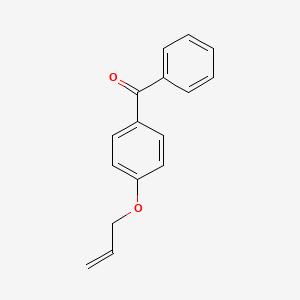

4-Allyloxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-prop-2-enoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGRLFEHAONPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292940 | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42403-77-0 | |

| Record name | NSC86527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Allyloxybenzophenone

Alkylation-Based Synthetic Routes

The most common synthesis of 4-allyloxybenzophenone involves the reaction of 4-hydroxybenzophenone (B119663) with an allyl halide under basic conditions. prepchem.comgoogle.comstanford.edu This etherification reaction specifically targets the hydroxyl group of the benzophenone (B1666685) core.

The synthesis is typically performed by dissolving 4-hydroxybenzophenone in an inert organic solvent, such as acetone (B3395972) or tetrahydrofuran, with a suitable base. prepchem.commpg.de The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. prepchem.commpg.de Yields are generally good, with reports of 72% to 73% after purification. prepchem.commpg.de

Purification is a critical step to achieve high-purity this compound. Following the reaction, the mixture is cooled, and any inorganic salts formed are filtered out. The solvent is then removed by distillation. prepchem.com The crude product is often purified by recrystallization from a solvent like n-hexane or methanol (B129727) to yield the final product as off-white crystals. prepchem.commpg.de

| Parameter | Condition | Source(s) |

| Precursor | 4-Hydroxybenzophenone | prepchem.com, mpg.de |

| Reagent | Allyl chloride or Allyl bromide | prepchem.com, google.com, mpg.de |

| Base | Potassium hydroxide (B78521) (KOH) or Potassium carbonate (K₂CO₃) | prepchem.com, mpg.de |

| Solvent | Tetrahydrofuran (THF) or Acetone | prepchem.com, mpg.de |

| Catalyst | Potassium iodide (KI) | prepchem.com, google.com |

| Temperature | Reflux (65-80°C) | prepchem.com, mpg.de |

| Reaction Time | 8 to 18 hours | prepchem.com, mpg.de |

| Purification | Recrystallization from n-hexane or methanol | prepchem.com, mpg.de |

| Reported Yield | 72-73% | prepchem.com, mpg.de |

The reaction proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 reaction, characteristic of the Williamson ether synthesis. stanford.edu First, the base, such as potassium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group of 4-hydroxybenzophenone. This creates a more nucleophilic phenoxide ion.

This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide (e.g., allyl bromide or allyl chloride), which is bonded to the leaving group (a halide ion). stanford.edumpg.de The attack displaces the halide ion, resulting in the formation of the ether linkage and yielding this compound. The use of a catalyst like potassium iodide can be beneficial, particularly when using allyl chloride, as the iodide is a better leaving group than chloride and can be used in catalytic amounts. prepchem.comgoogle.com

Precursor Role in Advanced Synthesis

The allyl group in this compound provides a reactive site for further chemical modifications, making it a valuable intermediate in multi-step syntheses.

This compound is a key precursor for synthesizing organosilicon benzophenone derivatives, which are used as surface-anchoring photoinitiators. stanford.edunih.gov This transformation is achieved through a hydrosilylation reaction, where a silicon-hydride bond adds across the carbon-carbon double bond of the allyl group. nih.govgoogleapis.com

The reaction typically involves dissolving this compound with a silane (B1218182), such as chlorodimethylsilane (B94632) or triethoxysilane, in the presence of a platinum-based catalyst (e.g., platinum on activated charcoal). mpg.denih.gov The mixture is stirred, sometimes under reflux at moderate temperatures, until the reaction is complete. mpg.denih.gov This process attaches the benzophenone moiety to a silicon atom via a propyl ether linkage, creating compounds like 4-(3'-chlorodimethylsilyl)propyloxybenzophenone or 4-[3-(triethoxysilyl)propyloxy]-benzophenone. mpg.denih.govresearchgate.net These silane derivatives can then be covalently bonded to silica-based surfaces. stanford.edu

| Precursor | Reagent | Catalyst | Product | Source(s) |

| This compound | Chlorodimethylsilane | Platinum on carbon (Pt-C) | 4-(3'-chlorodimethylsilyl)propyloxybenzophenone | nih.gov, googleapis.com |

| This compound | Triethoxysilane | Platinum on activated charcoal | 4-[3-(Triethoxysilyl)propyloxy]-benzophenone | researchgate.net, mpg.de |

The benzophenone framework, when appropriately functionalized, is a useful platform for creating Schiff base ligands. In a relevant study, a derivative, 2-hydroxy-4-allyloxybenzophenone, was used to synthesize a novel ONS (oxygen-nitrogen-sulfur) donor Schiff base ligand. figshare.comresearchgate.net The synthesis involved the reaction of 2-hydroxy-4-allyloxybenzophenone with thiocarbohydrazide. figshare.comresearchgate.net The resulting ligand was then used to prepare dioxomolybdenum(VI) complexes. figshare.comresearchgate.net This demonstrates the utility of the allyloxybenzophenone structure as a foundational component in the design of complex ligands for coordination chemistry. figshare.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Allyloxybenzophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H-NMR) spectroscopy confirms the molecular structure by identifying the number of chemically distinct protons, their electronic environments, and their proximity to other protons. In 4-Allyloxybenzophenone, the signals corresponding to the aromatic protons of the two benzene (B151609) rings and the protons of the allyloxy group are distinctly observed.

The aromatic region of the spectrum typically shows complex multiplets due to the protons on the monosubstituted and para-disubstituted benzene rings. rsc.org The protons of the allyloxy group (-O-CH₂-CH=CH₂) present a characteristic pattern: a doublet of triplets for the methylene (B1212753) protons adjacent to the oxygen, a multiplet for the vinylic proton, and two distinct multiplets for the terminal vinylic protons. plos.org The integration of these signals confirms the number of protons in each environment, aligning with the expected structure.

Table 1: Representative ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.85 - 7.75 | Multiplet | 2H, Aromatic (protons ortho to carbonyl) |

| 7.60 - 7.40 | Multiplet | 3H, Aromatic (protons meta and para to carbonyl) |

| 7.35 - 7.25 | Multiplet | 2H, Aromatic (protons ortho to allyloxy group) |

| 7.05 - 6.95 | Multiplet | 2H, Aromatic (protons meta to allyloxy group) |

| 6.15 - 6.00 | Multiplet | 1H, -O-CH₂-CH =CH₂ |

| 5.45 - 5.30 | Multiplet | 2H, -O-CH₂-CH=CH₂ |

| 4.65 - 4.55 | Doublet of Triplets | 2H, -O-CH₂ -CH=CH₂ |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon skeleton. careerendeavour.comlibretexts.org In this compound, the spectrum will show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the three carbons of the allyl group. The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value). libretexts.org The chemical shifts of the aromatic carbons are influenced by the substituent, with the oxygen-bearing carbon appearing at a lower field than the others. careerendeavour.com

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195.5 | Carbonyl Carbon (C=O) |

| 163.0 | Aromatic Carbon (-C -O) |

| 138.0 | Aromatic Carbon (-C -C=O) |

| 132.5 | Aromatic Carbons (ortho to C=O) |

| 132.0 | Vinylic Carbon (-O-CH₂-CH =CH₂) |

| 131.5 | Aromatic Carbons (ortho to -O-) |

| 129.5 | Aromatic Carbons (meta to C=O) |

| 128.0 | Aromatic Carbon (para to C=O) |

| 118.0 | Vinylic Carbon (-O-CH₂-CH=CH₂ ) |

| 114.5 | Aromatic Carbons (meta to -O-) |

| 69.0 | Methylene Carbon (-O-CH₂ -) |

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are employed to establish unambiguous correlations and confirm the intricate connectivity within the molecule. github.ioyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. A key correlation would be observed between the methylene protons of the allyl group (-O-CH₂-) and the adjacent vinylic proton (-CH=), as well as between this vinylic proton and the terminal vinylic protons (=CH₂). This confirms the integrity of the allyl group. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). github.ionih.gov An HSQC spectrum would show a cross-peak for each C-H bond. For instance, it would definitively link the proton signal at ~4.6 ppm to the carbon signal at ~69 ppm, confirming the -O-CH₂- assignment. Similarly, it would correlate the vinylic proton and carbon signals, and each aromatic proton signal to its corresponding aromatic carbon signal, solidifying the assignments made from the 1D spectra. youtube.comnih.gov

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the specific functional groups present in a compound. bruker.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. edinst.com The resulting spectrum provides a "chemical fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. plos.orgbruker.com For this compound, key functional groups are readily identified. The spectrum of its precursor, 4-hydroxybenzophenone (B119663), shows a broad O-H stretch, which is absent in the allyloxy derivative. researchgate.net Instead, the spectrum of this compound is characterized by the vibrations of the ether linkage and the allyl group. plos.orgresearchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in allyl group) |

| ~1650 | C=O Stretch | Ketone |

| ~1640 | C=C Stretch | Alkene (in allyl group) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~990, ~920 | =C-H Bend (Out-of-plane) | Alkene (in allyl group) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. utoronto.ca While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. utoronto.ca Therefore, symmetrical and non-polar bonds often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings and the C=C bond of the allyl group are expected to be particularly intense. core.ac.ukresearchgate.net The C=O stretch, while strong in the IR, is also observable in the Raman spectrum. In contrast, the highly polar C-O ether stretching vibrations, which are prominent in the FT-IR spectrum, would likely show weaker intensity in the Raman spectrum. utoronto.ca This complementary nature allows for a more complete vibrational analysis of the molecule. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of molecules by examining how they interact with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy of organic molecules provides information on electronic transitions, primarily involving n, π, and σ electrons. shu.ac.uk For benzophenone (B1666685) and its derivatives, the absorption of UV radiation corresponds to the excitation of outer electrons from the ground state to a higher energy excited state. msu.edu The spectra are characterized by absorption bands that correspond to specific electronic transitions within chromophores, which are the light-absorbing functional groups in a molecule. shu.ac.uk

The core structure of benzophenone contains two primary chromophores: the carbonyl group (C=O) and the phenyl rings. These give rise to two main types of electronic transitions in the accessible UV region (200-400 nm):

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk In benzophenone, these transitions are associated with the aromatic rings and the carbonyl group, typically occurring at shorter wavelengths with high molar absorptivity (ε). msu.edumdpi.com For example, benzophenone exhibits a strong π → π* absorption band at approximately 250 nm. mdpi.com

n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. shu.ac.uk This transition is "forbidden" by symmetry rules, resulting in a weak absorption band at a longer wavelength, typically around 325-370 nm for benzophenone. aip.org

The introduction of an allyloxy group (-O-CH₂-CH=CH₂) at the 4-position of the benzophenone structure modifies its electronic properties. The oxygen atom's lone pairs can donate electron density to the aromatic ring, acting as an auxochrome. This generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and can also increase the intensity of the absorption bands. uomustansiriyah.edu.iq Studies on similar benzophenone derivatives confirm that electron-donating substituents cause a red shift in the absorption spectra compared to the parent benzophenone molecule. mdpi.com For instance, 4-acryloyloxybenzophenone, a structurally similar compound, shows a maximum absorbance (λ_max) at 264 nm. worktribe.com

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | λ_max (nm) | Transition Type | Solvent | Reference(s) |

|---|---|---|---|---|

| Benzophenone | ~250 | π → π* | Dichloromethane | mdpi.com |

| Benzophenone | ~340 | n → π* | Dichloromethane | mdpi.com |

| 4-Acryloyloxybenzophenone | 264 | Not Specified | Ethanol (B145695) | worktribe.com |

| 4,4'-Bis(dimethylamino)benzophenone | ~378 | Intramolecular Charge Transfer (ICT) | Dichloromethane | mdpi.com |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. horiba.com A substance that fluoresces, known as a fluorophore, is excited to a higher electronic state and then relaxes to a lower state by emitting a photon. evidentscientific.com The emitted light is characteristically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. evidentscientific.com

However, benzophenone and many of its simple derivatives are known to be non-fluorescent or only very weakly fluorescent at room temperature. core.ac.uk This is due to a highly efficient process called intersystem crossing (ISC), where the molecule, upon excitation to the lowest excited singlet state (S₁), rapidly transitions to the lowest excited triplet state (T₁). mdpi.comcore.ac.uk Because this non-radiative pathway is so dominant, fluorescence (emission from the S₁ state) does not typically occur. Instead, these molecules may exhibit phosphorescence, which is light emission from the triplet state, although this is usually only observable at very low temperatures (e.g., 77 K) in rigid media. nih.gov

The emission properties can be significantly altered by structural modifications. For example, some complex benzophenone derivatives that are designed to facilitate intramolecular charge transfer (ICT) can exhibit strong fluorescence. scispace.com In these cases, the emission characteristics, including the wavelength and intensity, often become highly sensitive to the polarity of the solvent environment. scispace.comlibretexts.org Studies on benzophenone-phenothiazine dyads have shown that the substitution pattern (ortho, meta, or para) can influence the electronic communication between the donor and acceptor parts of the molecule, thereby affecting the emission spectra. aip.org

Table 2: Emission Characteristics of Benzophenone and its Derivatives

| Compound | Emission Type | Emission Maximum (nm) | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Benzophenone | Phosphorescence | ~450 | 77 K | No fluorescence observed due to efficient intersystem crossing. | core.ac.uknih.gov |

| BPDP-D (a para-substituted benzophenone derivative) | Fluorescence | 522 | Room Temp., CH₂Cl₂ | Strong emission observed, indicating radiative decay from the excited state. | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. slideshare.net When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which removes an electron to form a positively charged molecular ion (M⁺·). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ions are often energetically unstable and break apart into smaller, charged fragments and neutral radicals. libretexts.org Only the charged fragments are detected. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their m/z ratio. The fragmentation pattern is highly characteristic of the molecule's structure.

For this compound (Molecular Formula: C₁₆H₁₄O₂, Molecular Weight: 238.28 g/mol ), the fragmentation pattern is expected to be governed by the cleavage of the most labile bonds. Key fragmentation pathways for ketones and ethers include:

Alpha-Cleavage: The C-C bonds adjacent to the carbonyl group are prone to breaking. For benzophenone, this leads to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a phenyl radical, or a phenyl cation ([C₆H₅]⁺) at m/z 77 after loss of carbon monoxide. worktribe.comlibretexts.org These are typically prominent peaks in the spectra of benzophenone derivatives.

Ether Bond Cleavage: The C-O bonds of the ether linkage can cleave. Cleavage can occur to lose the allyl group as a radical (C₃H₅•, loss of 41 Da), resulting in a fragment at m/z 197. Alternatively, cleavage could lead to the formation of an allyl cation ([C₃H₅]⁺) at m/z 41.

McLafferty Rearrangement: This rearrangement is common in molecules with a carbonyl group and an available gamma-hydrogen, but it is not a primary pathway for simple aromatic ketones like this compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 238 | Molecular Ion [M]⁺· | [C₁₆H₁₄O₂]⁺· | Intact ionized molecule |

| 197 | [M - C₃H₅]⁺ | [C₁₃H₉O₂]⁺ | Loss of allyl radical from ether linkage |

| 121 | [allyloxy-phenyl]⁺ | [C₉H₉O]⁺ | Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage, characteristic of benzophenones |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision. wikipedia.orgnih.gov

While a specific crystal structure for this compound was not found in the surveyed literature, studies on closely related derivatives illustrate the type of data obtained. For example, the crystal structure of a Schiff base derived from 2-hydroxy-4-allyloxybenzophenone (L5) has been determined. figshare.comtandfonline.com Such studies provide detailed conformational information, such as the planarity of the benzophenone core and the orientation of the substituent groups. For this compound, key structural questions that could be answered by X-ray crystallography include the dihedral angle between the two phenyl rings and the conformation of the flexible allyloxy side chain.

The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, solving the structure using computational methods, and refining the atomic model. nih.gov The final structural data is typically deposited in crystallographic databases.

Table 4: Illustrative Crystallographic Data for a Benzophenone Derivative (Note: This data is for a related compound, (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, to demonstrate the type of information obtained from X-ray crystallography. mdpi.com)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₀O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.013(3) |

| b (Å) | 10.355(2) |

| c (Å) | 15.195(3) |

| α (°) | 90 |

| β (°) | 108.66(3) |

| γ (°) | 90 |

| Volume (ų) | 2383.5(8) |

Photochemical Investigations of 4 Allyloxybenzophenone

Photoinitiator Mechanisms and Radical Generation

4-Allyloxybenzophenone is a molecule of significant interest in the field of photochemistry, particularly for its role as a photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes a series of transformations that lead to the generation of reactive species capable of initiating polymerization reactions. datapdf.com The benzophenone (B1666685) moiety within the molecule is the primary chromophore responsible for light absorption. datapdf.comtrea.com

Hydrogen Abstraction Processes

A key mechanism in the function of this compound as a photoinitiator is hydrogen abstraction. wikipedia.orglibretexts.org Following excitation by UV radiation, the benzophenone component of the molecule transitions to an excited triplet state. stanford.eduibm.com In this energized state, the oxygen of the carbonyl group can abstract a hydrogen atom from a suitable donor molecule. trea.comgoogle.com In the context of this compound, this hydrogen abstraction can occur intramolecularly from its own allyloxy group or intermolecularly from another molecule in the system, such as a solvent or a monomer. nih.gov

| Key Step | Description | Outcome |

|---|---|---|

| Photoexcitation | Absorption of UV light by the benzophenone moiety. datapdf.com | Transition to an excited triplet state. stanford.edu |

| Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a donor. trea.comwikipedia.org | Formation of a ketyl radical and a donor radical. stanford.edu |

| Initiation | The generated radicals react with monomer units. | Start of the polymerization chain reaction. |

Carbonyl-Vinyl Cycloaddition Reactions

In addition to hydrogen abstraction, this compound can participate in carbonyl-vinyl cycloaddition reactions, a process also known as the Paternò-Büchi reaction. dntb.gov.uarsc.org This photochemical reaction involves the excited state of the carbonyl group (in the benzophenone) and the vinyl group of the allyl substituent. dntb.gov.ua The reaction typically proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxetane (B1205548) ring. researchgate.net

Biradical Intermediate Pathways

The photochemical reactions of this compound, particularly hydrogen abstraction and certain cycloadditions, often proceed through biradical intermediates. datapdf.comstanford.edu Following photoexcitation, the molecule can exist in a triplet biradical state. stanford.edu In the case of intramolecular hydrogen abstraction, a 1,5-biradical can be formed as an intermediate. rsc.org

These biradical species are highly reactive and can undergo various subsequent reactions, including cyclization to form new ring structures or fragmentation to generate other radical species. datapdf.comrsc.org The lifetime and reactivity of these biradical intermediates are crucial in determining the final product distribution of the photochemical reaction. researchgate.net For instance, a short-lived 1,5-biradical is implicated in the formation of dihydrobenzofuran derivatives through cyclization. rsc.org

Photoreactivity and Rearrangement Studies

The absorption of light not only leads to the generation of radicals but can also induce significant molecular rearrangements within the this compound structure. These photorearrangements represent alternative reaction pathways that can compete with the photoinitiation processes.

Photo-Claisen Rearrangement Pathways

A notable photorearrangement that this compound can undergo is the Photo-Claisen rearrangement. datapdf.comwikipedia.org This reaction is analogous to the thermal Claisen rearrangement, a well-known pericyclic reaction. wikipedia.orgnrochemistry.com Upon photoexcitation, the allyl ether moiety can undergo a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement. nrochemistry.com

| Rearrangement Type | Description | Typical Product |

|---|---|---|

| Photo-Claisen Rearrangement | A light-induced dntb.gov.uadntb.gov.ua-sigmatropic shift of the allyl group. nrochemistry.com | ortho-Allyl-4-hydroxybenzophenone. prepchem.com |

Intramolecular Cyclization Phenomena

Intramolecular cyclization is another significant photochemical pathway for this compound. datapdf.comlibretexts.org These reactions involve the formation of new rings within the molecule and are often mediated by the previously mentioned biradical intermediates. rsc.org For example, the photolysis of ortho-allyloxy-substituted benzophenones has been shown to yield dihydrobenzofuran derivatives. rsc.orgresearchgate.net

Mechanistic Elucidation through Ultrafast Spectroscopy

Ultrafast spectroscopy provides powerful tools to probe the short-lived excited states and transient intermediates that are central to the photochemical reactions of this compound. edinst.comru.ac.zanumberanalytics.com These techniques, with temporal resolutions spanning from femtoseconds to microseconds, allow for the direct observation of the sequence of events following photoexcitation.

Laser flash photolysis (LFP) is a principal technique for identifying and characterizing transient species like excited triplet states and radicals, which are key intermediates in the photochemistry of benzophenone derivatives. edinst.comnumberanalytics.comgdut.edu.cn Upon UV excitation, this compound is expected to undergo rapid and efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the lower-energy triplet state (T₁), a characteristic feature of the benzophenone chromophore. rsc.orgnih.gov

This triplet state is the primary photoactive species. LFP studies on closely related compounds, such as ortho-allyloxy-substituted benzophenone, have successfully detected transient species. nih.gov In one such study, a long-lived intermediate with a distinct absorption maximum was observed, which is critical for understanding the subsequent reaction pathways. nih.gov For this compound, the triplet state can engage in several reactions, including intramolecular hydrogen abstraction from the allyl group or intermolecular reactions with other molecules.

A notable photochemical pathway for allyloxybenzophenones is an intramolecular cyclization. This process is believed to proceed via a short-lived 1,5-biradical intermediate, formed after the initial photoexcitation. nih.gov Laser flash photolysis experiments on an ortho-substituted allyloxybenzophenone provided evidence for a long-lived transient species, which supports the proposed cyclization mechanism. nih.gov

Table 1: Transient Species in the Photolysis of Allyloxybenzophenones

| Transient Species | Method of Detection | Key Observations | Reference |

|---|---|---|---|

| Long-lived Intermediate | Laser Flash Photolysis | Maximum absorption band at 380 nm | nih.gov |

| Triplet Excited State (T₁) | Laser Flash Photolysis | Precursor to photochemical reactions | rsc.orgacs.org |

This table is generated based on data from related benzophenone derivatives to infer the behavior of this compound.

Time-resolved absorption and emission spectroscopy provide detailed insights into the kinetics of the excited-state dynamics. researchgate.netacs.org For this compound, following the initial absorption of a photon and formation of the S₁ state, time-resolved studies would typically track its rapid decay and the concurrent rise of the T₁ state absorption. The benzophenone chromophore itself is known for its very fast and efficient intersystem crossing, often occurring on the picosecond timescale. nih.gov

Time-resolved absorption spectroscopy allows for the monitoring of the T₁ state and any subsequent intermediates. For instance, in the study of ortho-allyloxybenzophenone, the transient absorption spectrum revealed a maximum at 380 nm, which was assigned to a long-lived intermediate involved in the formation of photoproducts. nih.gov Theoretical calculations (TD-DFT) supported this assignment, predicting an absorption maximum at 390 nm for the proposed intermediate structure. nih.gov Such combined experimental and theoretical approaches are invaluable for elucidating complex photochemical mechanisms.

The emission properties, particularly phosphorescence from the triplet state, can also provide information. However, for many benzophenone derivatives in solution at room temperature, phosphorescence is weak, and the triplet state lifetime is primarily governed by non-radiative decay and chemical reactions. acs.org

Influence of Environmental Factors on Photochemical Behavior

The photochemical reactivity of this compound is not intrinsic to the molecule alone but is significantly modulated by its immediate environment. Factors such as solvent polarity and the physical state of the surrounding medium (e.g., a polymer matrix) can profoundly alter the efficiencies of different photochemical and photophysical pathways. nih.govutwente.nl

The choice of solvent can dramatically influence the photochemical outcome for benzophenone derivatives. nih.govresearchgate.netnumberanalytics.com Solvent polarity and the ability of the solvent to form hydrogen bonds are particularly important. nih.govresearchgate.netbris.ac.uk The benzophenone carbonyl group can interact with protic solvents (e.g., alcohols, water) through hydrogen bonding. These specific solute-solvent interactions can alter the energy levels and the ordering of the n,π* and π,π* excited states, which in turn affects the rate of intersystem crossing and the reactivity of the resulting triplet state. nih.govbris.ac.uk

For example, studies on 4-hydroxybenzophenone (B119663) have shown that in aprotic solvents like acetonitrile, the molecule is fluorescent and can act as a triplet sensitizer. nih.gov However, in the presence of water, the excited states are quenched due to deprotonation, which inhibits other photochemical activity. nih.gov In the case of this compound, while it lacks the acidic hydroxyl proton, the polarity of the solvent can still play a crucial role.

In non-polar solvents , intramolecular processes such as cyclization via hydrogen abstraction from the allyl chain might be favored.

In polar aprotic solvents (e.g., acetonitrile), the triplet state is generally still highly reactive.

In polar protic solvents (e.g., alcohols), intermolecular hydrogen abstraction from the solvent can compete with intramolecular pathways. The relative rates of these competing reactions will be influenced by the solvent's hydrogen-donating ability and the concentration of the substrate. bris.ac.uknih.gov

The polarity of the matrix can stabilize certain excited state forms, potentially reducing the reactivity of the benzophenone radical and influencing diffusion processes during photopatterning. utwente.nl

Table 2: Expected Influence of Solvent Polarity on Photochemical Pathways of this compound

| Solvent Type | Dominant Interaction | Expected Effect on Photochemistry |

|---|---|---|

| Non-Polar (e.g., Hexane) | van der Waals forces | Favors intramolecular reactions (e.g., cyclization). |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Efficient triplet state formation and subsequent reactions. nih.gov |

This table outlines the generally expected effects of solvent polarity based on the known photochemistry of benzophenone derivatives.

When this compound is incorporated into a polymer matrix, its photoactivity can be influenced by the physical properties of the polymer, such as its glass transition temperature and chain mobility. datapdf.comneliti.com Furthermore, if the polymer itself is stimuli-responsive, the photoactivity of the embedded chromophore can be externally controlled.

Thermo-responsive polymers, which undergo a phase transition at a lower critical solution temperature (LCST), are particularly interesting systems. rsc.orgmdpi.com Below the LCST, the polymer chains are typically hydrated and extended. Above the LCST, they collapse into a more compact, dehydrated state. This conformational change can be used to switch the photoactivity of a tethered or embedded photosensitizer.

For this compound used as a photoinitiator within such a system, one could hypothesize the following behavior:

Below the LCST: In the swollen polymer state, the initiator molecules are likely isolated from one another, and their photoactivity is "ON." They can efficiently initiate polymerization or cross-linking upon UV irradiation.

Above the LCST: In the collapsed, aggregated polymer state, the initiator molecules may be brought into close proximity, leading to self-quenching of the excited triplet state. This would effectively turn the photoactivity "OFF."

This temperature-gated photoactivity is a sophisticated control mechanism. Studies on other systems have shown that temperature-dependent aggregation can be used to direct the formation of domains and control morphology. rsc.org The mobility and transport of charge carriers in semiconducting polymers are also known to be temperature-dependent. aps.org In the context of this compound in an elastomeric film, the diffusion of the photoactive dopant and the subsequent reaction products are key to the formation of structures like diffraction gratings, and this diffusion is temperature-sensitive. utwente.nl

Polymerization Initiator Research and Polymer Science Applications of 4 Allyloxybenzophenone

Photoinitiated Polymerization Systems

Photoinitiated polymerization is a cornerstone of UV curing technologies, which are prized for being efficient and environmentally conscious. worktribe.com These systems rely on photoinitiators, molecules that generate reactive species—typically free radicals or cations—upon exposure to ultraviolet (UV) light, thereby initiating a polymerization cascade. nih.govtrea.comtetrawill.com Photoinitiators are broadly categorized as Type I (photocleavage) or Type II (hydrogen abstraction). trea.comd-nb.info 4-Allyloxybenzophenone belongs to the latter class, functioning as a critical component in various photopolymerization applications.

This compound functions as a Type II photoinitiator, which operates through a bimolecular hydrogen abstraction mechanism. trea.comgoogle.com Unlike Type I initiators that undergo direct cleavage into radicals, Type II initiators like benzophenone (B1666685) and its derivatives require the presence of a co-initiator or hydrogen donor to generate polymerization-initiating radicals. trea.comd-nb.info

The process begins when the benzophenone core of the this compound molecule absorbs UV light, promoting it to an excited singlet state, which then rapidly converts to a more stable triplet state. In this excited triplet state, the molecule can abstract a hydrogen atom from a suitable donor. google.com Common hydrogen donors include amines, thiols, and alcohols. trea.comgoogle.com This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a new radical from the hydrogen donor. The radical generated from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates. rsc.org The incorporation of the allyl group provides a reactive site that allows the photoinitiator to be potentially grafted onto a polymer backbone, creating a polymeric photoinitiator with reduced potential for migration. google.com

The performance of this compound and similar benzophenone derivatives is evaluated in various UV curable systems, including adhesives, coatings, and encapsulants. worktribe.comtrea.com The primary goal in these applications is to achieve rapid, tack-free curing and desirable final properties in the cross-linked polymer. permabond.comintertronics.co.uk In these formulations, the photoinitiator is a crucial component alongside oligomers and monomers that form the bulk of the final product. tetrawill.comspecialchem.com

Research into polymeric photoinitiators, which can be synthesized using monomers like this compound, aims to address the issue of migration of small photoinitiator molecules and their by-products, a particular concern in applications like food packaging. worktribe.com The effectiveness of these initiators is often measured by the speed of cure and the conversion of the functional groups in the monomer/oligomer mixture. Studies have been conducted to synthesize and evaluate oligomeric photoinitiators based on benzophenone to maximize their photoinitiating capability while minimizing migration. worktribe.com While specific performance data for this compound is embedded within broader research, the evaluation of related benzophenone-based systems provides insight into the key metrics used. For instance, the performance of PEEKs (polyether ether ketones) synthesized with 4,4'-dihydroxybenzophenone (B132225) has been tested for cure speed in UV-curable formulations.

Table 1: Illustrative Performance Data for Benzophenone-Based PEEK Photoinitiators This table presents data for related benzophenone-based photoinitiators to illustrate typical performance evaluation, as detailed data for this compound was not available in the cited sources.

| Photoinitiator System | Initial Concentration | Time to Cure (seconds) |

|---|---|---|

| PEEK synthesized with 4,4'-difluorobenzophenone | 2% | 1.8 |

| PEEK synthesized with 4,4'-difluorobenzophenone | 4% | 1.5 |

Data sourced from a study on low-migration oligomeric photoinitiators. worktribe.com

This type of evaluation helps in optimizing formulations for industrial applications where cure speed and efficiency are critical. worktribe.com The use of polymeric photoinitiators is a key strategy in developing advanced UV-curable hot-melt pressure-sensitive adhesives and coatings. trea.com

Copolymerization Studies with Allyloxybenzophenone Monomers

The allyl group on this compound provides a reactive handle for polymerization, allowing it to be incorporated directly into polymer chains as a monomer. This approach creates functional polymers with built-in photo-reactivity or UV-protective properties, offering advantages over simply blending a small molecule additive into a polymer matrix.

Radical copolymerization is a versatile method for creating polymers with tailored properties. mdpi.comuctm.edu The copolymerization of a benzophenone-containing monomer like this compound with N-Isopropylacrylamide (NIPAM) is a strategy to synthesize "smart" polymers that are both photo-crosslinkable and thermoresponsive. researchgate.net NIPAM is well-known for imparting temperature sensitivity to polymers, as poly(N-isopropylacrylamide) (PNIPAM) exhibits a sharp phase transition in water at its lower critical solution temperature (LCST) of around 32°C. mdpi.com

By incorporating the benzophenone moiety into the polymer backbone alongside NIPAM units, the resulting copolymer can exist as soluble chains below the LCST and collapse into aggregated globules above it. researchgate.netrsc.org The benzophenone units distributed along the chain can be activated by UV light to cross-link the polymer, forming a stable hydrogel network. This dual functionality is highly desirable for creating materials for applications in fields like tissue engineering and controlled drug delivery. nih.gov

Building on the concept of copolymerization, researchers have synthesized multi-stimuli-responsive polymers by combining monomers that respond to different external triggers. researchgate.netjchemrev.com Copolymers containing allyloxybenzophenone can be designed to respond to both temperature and pH, in addition to light. researchgate.net This is typically achieved by terpolymerization, involving three types of monomers:

A benzophenone-based monomer (like this compound) to serve as the photo-crosslinking or photocatalytic site.

N-Isopropylacrylamide (NIPAM) to confer temperature responsiveness. researchgate.net

A pH-sensitive monomer, such as acrylic acid (AA) or other monomers with acidic or basic groups, to provide pH responsiveness. researchgate.netexpresspolymlett.com

In such a system, the polymer's solubility and conformation can be controlled by temperature and the pH of the surrounding medium. researchgate.netrsc.org For example, a poly(NIPAM-co-BP) copolymer acts as a temperature-responsive photocatalyst that can be switched from an active "on" state to an inert "off" state by changing the temperature, which facilitates catalyst recovery and control over the reaction. researchgate.net The introduction of a pH-sensitive component would add another layer of control, allowing the polymer's properties to be tuned orthogonally. researchgate.net

Table 2: Properties of Stimuli-Responsive Copolymers This table illustrates the principles of tuning polymer properties through copolymerization, based on general findings in the field.

| Copolymer System | Stimulus | Response | Tunability |

|---|---|---|---|

| P(NIPAM-co-DHPMA) | Temperature | Exhibits LCST (phase transition) | LCST varies from 31 to 42°C based on DHPMA content. mdpi.comresearchgate.net |

| Poly(NVP-co-SDM) Hydrogel | pH | Swelling/De-swelling | Strong sensitivity between pH 6.5 and 7.2. expresspolymlett.com |

A significant application of benzophenone derivatives is in the protection of polymers from UV degradation. By copolymerizing a UV-absorbing monomer into the main polymer chain, the UV stabilizer becomes a permanent part of the material, preventing it from leaching out or volatilizing over time. researchgate.netgrafiati.com Research has demonstrated the copolymerization of 2-hydroxy-4-allyloxybenzophenone, a structural isomer of this compound, with styrene (B11656). researchgate.netgrafiati.comresearchgate.net

In these studies, the allyloxybenzophenone monomer is copolymerized via radical polymerization with styrene to yield copolymers containing a small percentage of the UV-stabilizing unit covalently bonded to the polystyrene backbone. researchgate.netresearchgate.net The resulting polymer has inherent protection against UV radiation due to the presence of the benzophenone chromophore, which absorbs harmful UV rays and dissipates the energy harmlessly. This approach is superior to simply mixing UV absorbers into the plastic, as it ensures long-term stability. researchgate.net

Table 3: Research Findings on Copolymerization for UV Stabilization

| UV-Absorbing Monomer | Co-monomer | Stabilizer Content in Copolymer | Application | Reference |

|---|---|---|---|---|

| 2-OH-4-allyloxybenzophenone | Styrene | 2–8% | UV stabilization of the copolymer | researchgate.netresearchgate.net |

| 2-OH-4-allyloxybenzophenone oxime | Styrene | 2–8% | UV stabilization of the copolymer | researchgate.netgrafiati.com |

Advanced Material Science Applications of 4 Allyloxybenzophenone Modified Systems

Surface Functionalization and Immobilization Strategies

4-Allyloxybenzophenone serves as a key building block for modifying surfaces, enabling the stable attachment of various materials, particularly polymers, to solid substrates. This is typically achieved through a multi-step process that leverages both the allyl group and the photoreactive benzophenone (B1666685) moiety.

Covalent Attachment to Solid Substrates (Silicon, Glass Wafers)

The covalent attachment of molecules and polymer films to solid substrates like silicon or glass wafers is crucial for enhancing the stability of the films. This compound is instrumental in creating a photoreactive surface layer that can covalently bind polymers. The process generally involves first synthesizing a silane (B1218182) derivative of this compound. datapdf.comnih.gov

The synthesis proceeds in two main steps:

Synthesis of this compound: This is typically achieved through a standard Williamson ether synthesis, where 4-hydroxybenzophenone (B119663) is reacted with allyl bromide in the presence of a base like potassium carbonate. datapdf.comlookchem.com

Hydrosilylation: The allyl group of this compound is then reacted with a chlorosilane, such as dimethyl chlorosilane or dichloromethylsilane, via hydrosilylation. datapdf.comresearchgate.net This reaction attaches a reactive silane group to the benzophenone derivative. For instance, the reaction with dimethyl chlorosilane yields 4-(3'-chlorodimethylsilyl)propyloxybenzophenone. nih.gov

Once the silane derivative is synthesized, it can be readily attached to hydroxyl-terminated surfaces like silicon wafers (with a native oxide layer, SiO2) or glass. The chlorosilane group reacts with the surface hydroxyl groups, forming stable siloxane bonds and creating a monolayer of benzophenone moieties on the substrate. datapdf.comresearchgate.net This functionalized substrate is chemically inert in the absence of light. nih.gov

| Step | Reactants | Product | Purpose |

| 1 | 4-hydroxybenzophenone, Allyl bromide, K₂CO₃ | This compound | Introduce the allyl group |

| 2 | This compound, Dimethyl chlorosilane, Pt-C catalyst | 4-(3'-chlorodimethylsilyl)propyloxybenzophenone | Introduce a surface-reactive silane anchor |

| 3 | Benzophenone-silane derivative, Si/SiO₂ wafer | Benzophenone-functionalized wafer | Create a photoreactive surface |

Photochemical Grafting for Surface Modification

Photochemical grafting is a powerful "grafting-to" technique for covalently binding polymer films to the functionalized surfaces described above. nih.gov The process relies on the well-understood photochemistry of the benzophenone group. datapdf.com

The key steps are:

A polymer film is applied over the benzophenone-functionalized substrate (e.g., by spin-coating).

The system is illuminated with UV light, typically at a wavelength greater than 340 nm to excite the benzophenone moiety. datapdf.comresearchgate.net

Upon excitation, the benzophenone group abstracts a hydrogen atom from a C-H bond present in the polymer's backbone or side groups. datapdf.com

This hydrogen abstraction results in the formation of a covalent bond between the polymer and the surface-bound benzophenone. datapdf.com

Finally, any non-attached polymer is simply washed away, leaving a stable, covalently bound polymer film. datapdf.com

This method is versatile because the benzophenone group can react with C-H bonds in a wide variety of polymers, such as polystyrene and poly(ethyloxazoline). datapdf.com The thickness of the resulting polymer layer can be controlled by factors like the molecular weight of the polymer and the duration of the UV illumination. datapdf.com For example, this technique has been used to attach thin films of polystyrene up to 16 nm thick and star-shaped poly(N,N′-dimethylaminoethyl methacrylate) (PDMAEMA) nanolayers with thicknesses ranging from 30 to 120 nm. datapdf.comnih.gov

Development of Photoresponsive Polymeric Materials

Photoresponsive polymers are a class of "smart" materials that can change their physical or chemical properties in response to light. specificpolymers.comnih.gov this compound can be incorporated into polymer structures to impart such photoactive and other stimuli-responsive functionalities.

Design of Smart Polymers with Tunable Properties

By copolymerizing this compound with other monomers, it is possible to create "smart" polymers whose properties can be tuned by external stimuli like temperature in addition to light. nih.gov These materials are designed by integrating the photoactive benzophenone unit directly into the polymer architecture. nih.gov

A notable example is the synthesis of a temperature-responsive photocatalytic polymer created by the radical copolymerization of N-isopropylacrylamide (NIPAM) and this compound (BP). nih.gov In this system, the benzophenone unit acts as a built-in photocatalyst. The resulting poly(NIPAM-co-BP) polymer combines the thermoresponsive nature of the PNIPAM segments with the photocatalytic activity of the benzophenone moieties. nih.gov The properties of such polymers are dictated by the interplay between the polymer chain's conformation and the function of the incorporated chromophore. nih.govfrontiersin.org

Exploration of Stimuli-Responsive Polymer Applications (e.g., LCST behavior)

Polymers exhibiting a Lower Critical Solution Temperature (LCST) are soluble in a solvent below a certain temperature but become insoluble and phase-separate above it. mdpi.combeilstein-journals.org This behavior is driven by changes in polymer-solvent interactions, particularly hydrogen bonding, as a function of temperature. beilstein-journals.org

The poly(NIPAM-co-BP) copolymer is an excellent example of a system where this property is harnessed for a specific application. nih.gov Its behavior is characterized by a unique "off-on-off" photocatalytic activity that is directly linked to its temperature-dependent conformational changes:

Below 17°C: The polymer exists in a coiled state, and photooxygenation activity is enhanced by heating.

Between 17°C and 22°C: The polymer chains aggregate to form micelles. This conformation is the most active state for photocatalysis.

Above 22°C: The polymer collapses into a compact globule state, which suppresses the photocatalytic activity. nih.gov

This tunable behavior, driven by the LCST of the PNIPAM component, allows for precise control over the polymer's function simply by adjusting the temperature of the system. nih.gov Such stimuli-responsive systems are highly desirable for creating materials that can be activated or deactivated on demand. mdpi.com

| Temperature Range | Polymer Conformation | Photocatalytic Activity |

| < 17°C | Coil | Low (but increasing with heat) |

| 17°C - 22°C | Micelle | High ("On" state) |

| > 22°C | Globule | Suppressed ("Off" state) |

Intermediates for Specialty Chemicals and Functional Materials

Beyond its direct use in surface modification and smart polymers, this compound is a valuable intermediate for synthesizing other specialized chemicals and functional materials. entegris.comgelest.comacints.com Its bifunctionality—the photoreactive ketone and the reactive allyl group—allows it to serve as a building block in multi-step syntheses.

Synthesis of Benzophenone Derivatives with Expanded Functionalities

The presence of the allyl ether linkage in this compound provides a reactive site for chemical transformations, enabling the synthesis of new benzophenone derivatives with tailored properties. These reactions leverage the allyl group to introduce new functional moieties or to rearrange the molecular structure, thereby expanding the parent molecule's utility.

One significant transformation is the Claisen rearrangement. When this compound is heated, it undergoes this pericyclic reaction to yield 3-allyl-4-hydroxybenzophenone. prepchem.com This process relocates the allyl group from the ether oxygen to the aromatic ring, simultaneously revealing a hydroxyl group. The resulting product is a new benzophenone derivative with a different substitution pattern and the added functionality of a phenolic hydroxyl group, which can be used in subsequent reactions.

Another key synthetic route for expanding functionality is through hydrosilylation of the allyl group. For instance, this compound can be reacted with a silane, such as chlorodimethylsilane (B94632), in the presence of a platinum catalyst. mdpi.com This reaction adds a chlorodimethylsilylpropyl group to the benzophenone molecule, creating 4-(3′-chlorodimethylsilyl)propyloxybenzophenone. mdpi.com This derivative is designed for surface modification, as the silyl (B83357) group can form covalent bonds with substrates like silicon wafers, effectively anchoring the photoinitiating benzophenone unit to a surface. mdpi.com

Synthesis of Functionalized Benzophenone Derivatives from this compound

| Reaction Type | Reactants | Key Conditions | Product | Expanded Functionality | Reference |

|---|---|---|---|---|---|

| Claisen Rearrangement | This compound | Heating | 3-Allyl-4-hydroxybenzophenone | Adds a reactive phenolic hydroxyl group. | prepchem.com |

| Hydrosilylation | This compound, Chlorodimethylsilane | Platinum-carbon catalyst, reflux at 40°C | 4-(3′-Chlorodimethylsilyl)propyloxybenzophenone | Adds a surface-anchoring silyl group. | mdpi.com |

Building Blocks for Fine Chemicals

Beyond creating direct derivatives, this compound serves as a valuable building block for a broader range of fine chemicals, including ligands for coordination chemistry and components for polymer systems.

The benzophenone core contains a carbonyl group that can participate in condensation reactions. For example, the related compound 2-hydroxy-4-allyloxybenzophenone has been used to synthesize novel Schiff base ligands by reacting it with thiocarbohydrazide. figshare.com These resulting ONS donor Schiff bases can then be used to form dioxomolybdenum(VI) complexes, demonstrating how the benzophenone structure can be a foundation for creating complex coordination compounds with potential catalytic or antioxidant activities. figshare.com

Furthermore, the allyl group makes this compound a polymerizable monomer. This functionality allows it to be incorporated into larger polymer structures, either through self-polymerization or by copolymerization with other monomers. cymitquimica.comworktribe.com This application is particularly relevant in the development of polymeric and oligomeric photoinitiators. worktribe.com By integrating the benzophenone moiety into a polymer backbone, these materials offer advantages in applications like UV-curable coatings, inks, and adhesives, where low migration of the photoinitiator is critical. worktribe.compatentcut.com The synthesis of derivatives like 4-(3′-chlorodimethylsilyl)propyloxybenzophenone is an intermediate step toward creating surface-grafted polymers, where the initiator is chemically bound to a substrate before polymerization is initiated. mdpi.com

Applications of this compound as a Building Block

| Application Area | Reactive Site Utilized | Resulting Fine Chemical/System | Significance | Reference |

|---|---|---|---|---|

| Coordination Chemistry | Carbonyl group (on derivatives) | Schiff base ligands and their metal complexes | Creates complex molecules with specific catalytic or chemical properties. | figshare.com |

| Polymer Chemistry | Allyl group | Polymeric/oligomeric photoinitiators | Reduces migration of photoinitiator fragments in UV-cured materials. | worktribe.compatentcut.com |

| Surface Chemistry | Allyl group (via hydrosilylation) | Surface-anchored photoinitiators | Enables the creation of polymer coatings covalently bonded to surfaces. | mdpi.com |

Theoretical and Computational Chemistry Studies on 4 Allyloxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the investigation of molecular properties with high accuracy. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to solving the Schrödinger equation. For 4-Allyloxybenzophenone, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine its optimized molecular geometry, electronic structure, and other key properties.

Key ground state properties of this compound that can be determined using DFT include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential (MEP).

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and reactivity.

These calculations are foundational for understanding how this compound will behave in various chemical environments and for interpreting its spectroscopic data.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of electronic excitation energies and the properties of excited states. rsc.org TD-DFT is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by identifying the transitions between the ground and various excited states.

For this compound, TD-DFT calculations can reveal:

Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

Oscillator Strengths: The intensity of these electronic transitions, which corresponds to the peaks in a UV-Vis spectrum.

Nature of Transitions: Characterization of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved.

Understanding the excited state dynamics is crucial for applications in photochemistry, materials science, and pharmacology.

While DFT is widely used, other quantum chemical methods also provide valuable insights. Ab initio methods , which are based on first principles without the use of empirical parameters, offer a high level of theory and accuracy, though they are computationally more demanding. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can be used to refine the understanding of electron correlation effects in this compound.

Semi-empirical methods , on the other hand, utilize parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are much faster than ab initio or DFT methods, making them suitable for preliminary studies or for very large molecular systems. wikipedia.org While less accurate, they can provide useful qualitative information about the molecular characteristics of this compound.

Spectroscopic Data Prediction and Interpretation

A significant application of computational chemistry is the prediction and interpretation of various types of spectra. This allows for a direct comparison between theoretical models and experimental results, aiding in the structural elucidation and characterization of molecules.

Computational methods can simulate a range of spectroscopic data for this compound:

UV-Vis Spectra: As mentioned, TD-DFT is the primary tool for simulating UV-Vis spectra, providing information on electronic transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra. pdx.edu

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the peaks in IR and Raman spectra and can be used to assign specific vibrational modes to the observed spectral bands. researchgate.net

The following table provides a hypothetical example of calculated spectroscopic data for this compound.

| Spectroscopic Data | Predicted Values |

| UV-Vis (λmax) | ~285 nm (π→π* transition) |

| ¹H NMR (δ, ppm) | Aromatic Protons: 7.2-7.8 ppm, Allyl Protons: 4.6, 5.3, 6.1 ppm |

| ¹³C NMR (δ, ppm) | Carbonyl Carbon: ~195 ppm, Aromatic Carbons: 115-165 ppm |

| IR (cm⁻¹) | C=O stretch: ~1650 cm⁻¹, C-O-C stretch: ~1250 cm⁻¹ |

Note: These are representative values and the actual calculated values would depend on the level of theory and basis set used.

The ultimate validation of theoretical calculations comes from their correlation with experimental data. By comparing the simulated spectra with those obtained experimentally, chemists can:

Confirm Molecular Structure: A good agreement between theoretical and experimental spectra provides strong evidence for the proposed molecular structure of this compound.

Assign Spectral Features: Theoretical calculations allow for the unambiguous assignment of spectral peaks to specific electronic transitions, nuclear environments, or vibrational modes.

Refine Computational Models: Discrepancies between theoretical and experimental data can highlight the need for more sophisticated computational models that may, for example, account for solvent effects or intermolecular interactions.

For instance, a study on a similar compound, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, demonstrated excellent agreement between the computed bond parameters and the crystal structure, validating the use of DFT for structural and spectroscopic analysis. nih.gov Similarly, the use of TD-DFT has been shown to satisfactorily predict UV-Vis spectra for various natural compounds, with a small percentage of error when compared to experimental data. mdpi.com

Reaction Mechanism Modeling

Computational modeling allows for the detailed exploration of reaction pathways that are often difficult to characterize experimentally. By calculating the energies of reactants, transition states, and products, a comprehensive picture of a reaction's progress can be developed.

Upon absorption of UV radiation, this compound can undergo several intramolecular reactions. Theoretical studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been crucial in elucidating these complex photochemical pathways. While direct studies on the 4-allyloxy isomer are specific, extensive research on the closely related ortho-allyloxybenzophenone provides significant insight into the likely reaction channels.

Computational analyses support the existence of two primary competing pathways originating from the excited triplet state of the benzophenone (B1666685) core:

Hydrogen Transfer Induced Cyclization: This pathway involves an intramolecular hydrogen abstraction from the allyl group by the excited carbonyl oxygen. This process forms a 1,5-biradical intermediate. Subsequent cyclization of this biradical leads to the formation of dihydrobenzofuran derivatives.

Pseudo-Paternò-Büchi Rearrangement: This pathway involves a [2+2] cycloaddition between the carbonyl group and the allyl double bond. This concerted reaction leads to the formation of an oxetane (B1205548), which can then rearrange to form an unusual acetal (B89532) product. nih.gov

TD-DFT calculations have been successfully employed to correlate theoretical predictions with experimental observations, such as the transient absorption spectra of key intermediates. nih.gov For instance, the calculated maximum absorption band for a critical intermediate was found to be in good agreement with laser flash photolysis experiments, providing strong support for the proposed reaction pathway. nih.gov

| Reaction Pathway | Key Intermediate | Final Product Type | Computational Method of Validation |

|---|---|---|---|

| Hydrogen Transfer & Cyclization | 1,5-Biradical | Dihydrobenzofuran derivative | TD-DFT Calculations |

| Pseudo-Paternò-Büchi | (Concerted) | Acetal (via oxetane) | TD-DFT Calculations |

This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or hydrogen donor to generate the radicals that start the polymerization process. myskinrecipes.comgoogleapis.com Computational modeling helps to detail the steps involved in the generation of these initiating free radicals. The mechanism proceeds as follows:

Photoexcitation: The benzophenone core of the molecule absorbs UV light, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition). This creates an excited singlet state (S₁).

Intersystem Crossing (ISC): The molecule rapidly and efficiently undergoes intersystem crossing from the singlet state to a more stable triplet state (T₁), which has a diradical character.

Hydrogen Abstraction: The triplet state is highly reactive and abstracts a hydrogen atom from a suitable donor. In the case of this compound, this can occur intramolecularly from its own allyl group or intermolecularly from a solvent or monomer molecule. This abstraction step forms a ketyl radical and a new carbon-centered radical.

Initiation: The newly formed carbon-centered radical is the species that initiates the polymerization by attacking the double bond of a monomer unit, starting the growth of the polymer chain.

| Step | Process Description | Key Species |

|---|---|---|

| 1. Photoexcitation | Absorption of UV photon leading to an excited singlet state. | S₁ State |

| 2. Intersystem Crossing | Efficient transition from singlet to triplet state. | T₁ Diradical State |

| 3. Hydrogen Abstraction | Triplet state abstracts a hydrogen atom from a donor (e.g., allyl group). | Ketyl Radical & Carbon Radical |

| 4. Initiation | Carbon radical adds to a monomer, initiating chain growth. | Propagating Polymer Chain |

Intermolecular Interaction Analysis (e.g., Non-covalent Interactions)

The physical properties and behavior of this compound in condensed phases are governed by a variety of non-covalent interactions. While direct computational studies exclusively on this molecule are limited, analysis of its structural components allows for the prediction of its primary intermolecular forces based on studies of similar compounds. nih.govnih.gov

Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions. For this compound, the key non-covalent interactions include:

π-π Stacking: The two phenyl rings in the benzophenone structure can interact with the phenyl rings of neighboring molecules through π-π stacking. These interactions are a significant cohesive force in the solid state and in non-polar solvents.

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings or the allyl group can interact with the electron-rich π-systems of adjacent molecules.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole, leading to electrostatic dipole-dipole interactions that help to orient the molecules in the crystal lattice.

Computational studies on analogous molecules, such as substituted benzophenones and other aromatic compounds, have established that these types of non-covalent interactions are crucial for understanding crystal packing and molecular recognition phenomena. nih.govscialert.net

| Interaction Type | Participating Molecular Fragments | Significance |

|---|---|---|

| π-π Stacking | Phenyl Rings | Major cohesive force, influences crystal packing. |

| C-H···π Interactions | C-H bonds and Phenyl Rings | Contributes to molecular arrangement and stability. |

| Dipole-Dipole | Carbonyl Group (C=O) | Influences molecular orientation and solubility. |

| Van der Waals | Entire Molecule | Provides general background attraction. |

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements

Future research into the synthesis of 4-Allyloxybenzophenone is likely to focus on developing more efficient, sustainable, and scalable methods. While traditional Williamson ether synthesis is a common route, advancements may come from the exploration of phase-transfer catalysis to improve reaction rates and yields, and the use of greener solvents to minimize environmental impact. Furthermore, novel synthetic strategies could emerge from the direct allylation of 4-hydroxybenzophenone (B119663) using transition-metal catalysts, potentially offering higher selectivity and milder reaction conditions.

The functionalization of the this compound molecule presents a fertile ground for future investigations. The allyl group is amenable to a variety of chemical transformations, opening avenues for the creation of novel derivatives with tailored properties. For instance, epoxidation of the allyl double bond followed by ring-opening reactions could introduce a range of functional groups, enabling the covalent attachment of this compound to various polymer backbones or surfaces. Additionally, thiol-ene click chemistry could be employed to graft different moieties onto the allyl group, providing a versatile tool for creating functional materials. Post-polymerization modification of polymers containing this compound units is another promising area, allowing for the introduction of new functionalities after the initial material fabrication. nih.gov

Mechanistic Insights in Photochemistry and Polymerization

This compound is recognized as a Type II photoinitiator, which, upon exposure to UV radiation, abstracts a hydrogen atom from a synergist (a co-initiator), typically an amine or a thiol, to generate initiating free radicals. sci-hub.se While this general mechanism is understood, future research is needed to unravel the finer details of its photochemical and photophysical processes.

Advanced spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, can provide crucial insights into the dynamics of the excited states of this compound. edinst.comnih.gov These studies can help in determining the lifetimes of the singlet and triplet excited states, the efficiency of intersystem crossing, and the kinetics of the hydrogen abstraction process. researchgate.net Understanding these fundamental parameters is essential for optimizing the efficiency of photoinitiation.

Furthermore, detailed kinetic studies of the photopolymerization of various monomers, such as acrylates and methacrylates, initiated by this compound are warranted. researchgate.netnih.gov Real-time monitoring of the polymerization process, for instance, using Fourier-transform infrared (FTIR) spectroscopy, can provide valuable data on the rate of polymerization and the final monomer conversion. researchgate.netrsc.org Investigating the influence of factors such as initiator and co-initiator concentration, light intensity, and the chemical nature of the monomer and synergist will lead to a more comprehensive understanding of the polymerization kinetics. sci-hub.seresearchgate.net

Emerging Applications in Advanced Materials and Responsive Systems

The ability of this compound to initiate polymerization upon UV exposure makes it a valuable component in the fabrication of a wide range of advanced materials. Future research will likely focus on its incorporation into novel formulations for applications such as UV-curable coatings, adhesives, and 3D printing resins. nih.gov The development of polymeric materials with this compound moieties either as pendant groups or integrated into the main chain could lead to materials with enhanced UV-shielding properties or the ability to be post-functionalized through the allyl group. researchgate.net

A particularly exciting area for future exploration is the use of this compound in the creation of stimuli-responsive or "smart" materials. mdpi.com These are materials that can change their properties in response to external stimuli, such as light, temperature, or pH. nih.govnih.govtue.nl By incorporating this compound into hydrogels, for example, it may be possible to create light-responsive systems that can undergo controlled swelling or degradation upon UV irradiation. nih.govresearchgate.netrsc.org Such materials could find applications in areas like controlled drug delivery, tissue engineering, and soft robotics. nih.govrsc.org The development of multi-stimuli-responsive systems, where light is one of the triggers, is also a promising research direction. mdpi.com

Role of Computational Chemistry in Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in advancing our understanding and application of this compound. chemrxiv.orgscispace.com DFT calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net For instance, time-dependent DFT (TD-DFT) can be used to calculate the absorption spectrum of this compound and to identify the nature of its electronic excited states, providing valuable information for understanding its photochemical behavior. chemrxiv.org